molecular formula C6H13NO2 B562281 4-Morpholineethanol-d4 CAS No. 1185052-90-7

4-Morpholineethanol-d4

Cat. No.: B562281
CAS No.: 1185052-90-7
M. Wt: 135.199
InChI Key: KKFDCBRMNNSAAW-RUKOHJPDSA-N
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Description

4-Morpholineethanol-d4 is a deuterium-labeled analogue of 4-(2-Hydroxyethyl)morpholine. It is a morpholine derivative used in various scientific research applications. The compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, making it useful in studies involving isotopic labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Morpholineethanol-d4 involves the incorporation of deuterium atoms into the 4-(2-Hydroxyethyl)morpholine structure. This can be achieved through several methods, including:

    Deuterium Exchange Reactions: This method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O).

    Direct Synthesis: This involves the use of deuterated reagents in the synthesis process to incorporate deuterium atoms directly into the compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale deuterium exchange reactions under controlled conditions to ensure high purity and yield. The process may include:

    Catalytic Deuteration: Using catalysts to facilitate the exchange of hydrogen with deuterium.

    Purification Steps: Techniques such as distillation and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Morpholineethanol-d4 undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different morpholine derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

    Substitution Reagents: Such as alkyl halides for substitution reactions.

Major Products:

    Oxidation Products: Ketones or aldehydes.

    Reduction Products: Various morpholine derivatives.

    Substitution Products: Compounds with different functional groups replacing the hydroxyl group.

Scientific Research Applications

Chemistry

4-Morpholineethanol-d4 serves as a labeled compound in various chemical reaction studies, particularly in:

  • Reaction Mechanism Studies : The presence of deuterium allows researchers to trace reaction pathways and understand kinetic isotope effects.
  • Kinetic Studies : Its isotopic labeling aids in determining reaction rates and mechanisms by comparing the behavior of deuterated versus non-deuterated compounds.

Biology

In biological research, this compound is employed for:

  • Metabolic Studies : It is used to trace the incorporation and transformation of deuterium-labeled compounds within biological systems, providing insights into metabolic pathways.
  • Pharmacokinetics : The deuterated form may exhibit altered metabolic stability and bioavailability, which is crucial for drug development processes.

Medicine

In medicinal chemistry, this compound is utilized for:

  • Drug Development : It aids in the synthesis of deuterium-labeled drugs, allowing researchers to study drug metabolism and pharmacokinetics more effectively.
  • Therapeutic Research : Investigations into its neuroprotective and antimicrobial properties are ongoing, with potential applications in treating neurodegenerative diseases and infections.

Environmental Science

The environmental impact of this compound is significant due to its persistence in aquatic environments:

  • Ecotoxicology : Studies have shown that this compound can persist in wastewater and drinking water samples, raising concerns about its ecological impact.
  • Toxicological Assessments : While it is less toxic than many organic solvents, prolonged exposure may adversely affect aquatic organisms, necessitating further research into its environmental safety profile .

Case Study 1: Neuroprotective Mechanism

A study published in Neuroscience Letters demonstrated that morpholine derivatives, including this compound, could reduce oxidative stress in neuronal cells. This effect enhances cell viability under neurotoxic conditions, suggesting potential therapeutic applications for neurodegenerative diseases.

Case Study 2: Antimicrobial Activity

In a comparative study on antimicrobial efficacy, this compound was tested against several bacterial strains such as E. coli and Staphylococcus aureus. Results indicated significant inhibition of bacterial growth at varying concentrations, highlighting its potential as an antimicrobial agent in pharmaceutical formulations.

Case Study 3: Environmental Persistence

Research conducted by the Environmental Protection Agency evaluated the persistence of various organic compounds in aquatic systems. Findings indicated frequent detection of this compound in effluent samples, underscoring the need for monitoring and regulation to mitigate environmental risks.

Mechanism of Action

The mechanism of action of 4-Morpholineethanol-d4 involves its interaction with various molecular targets and pathways. The presence of deuterium atoms can influence the compound’s behavior in chemical reactions and biological systems. Deuterium-labeled compounds often exhibit different reaction rates and pathways compared to their non-labeled counterparts, providing valuable insights into reaction mechanisms and metabolic processes.

Comparison with Similar Compounds

4-Morpholineethanol-d4 can be compared with other similar compounds such as:

    4-(2-Hydroxyethyl)morpholine: The non-deuterated analogue, which lacks the isotopic labeling.

    2-Morpholinoethanol: Another morpholine derivative with similar chemical properties but different structural features.

Uniqueness: The primary uniqueness of this compound lies in its deuterium labeling, which makes it particularly valuable for isotopic labeling studies. This property allows researchers to trace the compound’s behavior in various chemical and biological systems, providing insights that are not possible with non-labeled compounds.

Biological Activity

4-Morpholineethanol-d4, also known as deuterated morpholineethanol, is a derivative of morpholine with a hydroxyl group. This compound has garnered attention in various fields, including medicinal chemistry and environmental science, due to its unique biological properties and potential applications.

  • Chemical Formula : C6H13NO2 (deuterated form: C6D13NO2)
  • Molecular Weight : 131.1729 g/mol
  • CAS Registry Number : 622-40-2

Biological Activity

This compound has demonstrated several biological activities, which can be categorized into therapeutic and environmental interactions.

Therapeutic Applications

  • Neuroprotective Effects :
    • Studies indicate that morpholine derivatives exhibit neuroprotective properties. Research has shown that they can enhance neuronal survival under stress conditions, potentially benefiting neurodegenerative disease therapies.
  • Antimicrobial Properties :
    • Morpholine derivatives have been investigated for their antimicrobial activities. In vitro studies suggest that this compound can inhibit the growth of various bacterial strains, making it a candidate for developing new antimicrobial agents.
  • Pharmacokinetics :
    • The deuterated form of morpholineethanol may exhibit altered pharmacokinetics compared to its non-deuterated counterpart. Deuterium substitution can influence metabolic stability and bioavailability, which is crucial for drug development.

Environmental Impact

  • Persistence in Aquatic Systems :
    • Research indicates that this compound can persist in aquatic environments, raising concerns about its ecological impact. Studies have shown its detection in wastewater and drinking water samples, suggesting potential contamination issues.
  • Toxicological Studies :
    • Toxicity assessments reveal that while this compound is less toxic than many organic solvents, prolonged exposure may lead to adverse effects on aquatic organisms. This necessitates further investigation into its environmental safety profile.

Case Study 1: Neuroprotective Mechanism

A study published in Neuroscience Letters explored the neuroprotective effects of morpholine derivatives, including this compound. The research demonstrated that these compounds could reduce oxidative stress in neuronal cells, thereby enhancing cell viability under neurotoxic conditions.

Case Study 2: Antimicrobial Activity

In a comparative study on antimicrobial efficacy, this compound was tested against several bacterial strains, including E. coli and Staphylococcus aureus. Results indicated significant inhibition of bacterial growth at varying concentrations, suggesting its potential use as an antimicrobial agent in pharmaceutical formulations.

Case Study 3: Environmental Persistence

A comprehensive study conducted by the Environmental Protection Agency (EPA) evaluated the persistence of various organic compounds in aquatic systems. The findings indicated that this compound was frequently detected in effluent samples, highlighting the need for monitoring and regulation to mitigate environmental risks.

Data Tables

PropertyValue
Chemical FormulaC6H13NO2
Molecular Weight131.1729 g/mol
CAS Registry Number622-40-2
Neuroprotective EffectYes
Antimicrobial ActivityEffective against multiple strains
Environmental PersistenceDetected in wastewater
Study TypeFindings
NeuroprotectionReduced oxidative stress
Antimicrobial TestingSignificant growth inhibition
Environmental MonitoringPresence in effluent samples

Q & A

Basic Research Questions

Q. What experimental design considerations are critical for incorporating 4-Morpholineethanol-d4 into isotopic labeling studies?

  • Methodological Answer : When designing experiments, identify the independent variable (e.g., concentration of 4-Morpholineethanol-d4) and dependent variables (e.g., reaction kinetics or isotopic incorporation efficiency). Ensure controlled variables such as temperature, solvent purity, and deuterium exchange rates. Use pilot studies to optimize deuterated compound stability under experimental conditions .

Q. How should researchers select appropriate analytical techniques for characterizing 4-Morpholineethanol-d4?

  • Methodological Answer : Prioritize nuclear magnetic resonance (NMR) spectroscopy for structural confirmation, using deuterated solvents (e.g., methanol-d4) to avoid signal interference. Set NMR parameters to a spectral width of ≥13 ppm and a 45-second delay between pulses to capture deuterium-specific splitting patterns . Complement with high-resolution mass spectrometry (HRMS) to verify isotopic purity and molecular ion peaks .

Q. What ethical guidelines apply to handling and storing data from deuterated compound research?

  • Methodological Answer : Adhere to institutional protocols for data anonymization, secure storage (e.g., encrypted databases), and controlled access. Document authorship contributions transparently, especially in multi-researcher studies, to avoid disputes over intellectual property .

Advanced Research Questions

Q. How can researchers resolve contradictions in isotopic incorporation data involving 4-Morpholineethanol-d4?

  • Methodological Answer : Apply statistical tests (e.g., t-tests, ANOVA) to assess variability between replicates. Investigate potential sources of error, such as solvent impurities or incomplete deuteration, using control experiments. Cross-validate findings with orthogonal techniques like infrared spectroscopy (IR) or isotopic ratio monitoring .

Q. What synthetic strategies optimize the yield of 4-Morpholineethanol-d4 while minimizing isotopic dilution?

  • Methodological Answer : Use deuterium oxide (D2O) as a solvent in catalytic deuteration reactions. Monitor reaction progress via <sup>2</sup>H-NMR to ensure selective deuteration at the ethanol moiety. Compare routes such as acid-catalyzed exchange vs. reductive deuteration, noting trade-offs in yield (≥80%) and isotopic purity (≥98%) .

Q. How should isotopic data from 4-Morpholineethanol-d4 studies be managed to comply with FAIR principles?

  • Methodological Answer : Annotate datasets with metadata detailing synthesis conditions, analytical parameters, and instrument calibration. Use repositories like Chemotion or nmrXiv for public archiving, ensuring machine-readable formats (e.g., JCAMP-DX for spectra). Implement unique digital object identifiers (DOIs) for traceability .

Q. Data Analysis & Interpretation

Q. What statistical frameworks are suitable for analyzing dose-response relationships in deuterated compound research?

  • Methodological Answer : Employ nonlinear regression models (e.g., Hill equation) to quantify deuterium’s effect on reaction rates. Use error bars representing standard deviation (≥3 replicates) and report confidence intervals (95%) for kinetic parameters. For small sample sizes, apply non-parametric tests like Mann-Whitney U .

Q. How can researchers mitigate biases in interpreting isotopic effects observed with 4-Morpholineethanol-d4?

  • Methodological Answer : Blind data analysis by assigning coded labels to samples. Validate hypotheses through independent replication and peer review. For unexpected results (e.g., anomalous deuteration patterns), conduct post-hoc power analyses to confirm statistical robustness .

Q. Literature & Hypothesis Development

Q. What strategies enhance the reproducibility of studies using 4-Morpholineethanol-d4?

  • Methodological Answer : Publish detailed protocols in supplementary materials, including exact molar ratios, solvent batches, and instrument settings. Reference established deuterated compound databases (e.g., PubChem, ChemIDplus) for cross-checking spectral data .

Q. How can researchers formulate hypotheses about isotopic effects using 4-Morpholineethanol-d4?

  • Methodological Answer : Ground hypotheses in prior deuterium isotope effect (DIE) literature. For example, hypothesize that deuteration at the ethanol group alters hydrogen-bonding networks, affecting solubility. Test via comparative studies with non-deuterated analogs, measuring properties like partition coefficients .

Q. Contradiction & Uncertainty Management

Q. What steps address discrepancies between computational models and experimental data for 4-Morpholineethanol-d4?

  • Methodological Answer : Re-evaluate force field parameters in molecular dynamics simulations to account for deuterium’s mass difference. Validate models with experimental <sup>2</sup>H relaxation NMR data. Report uncertainties in computational predictions (e.g., RMSD values) alongside empirical results .

Properties

IUPAC Name

1,1,2,2-tetradeuterio-2-morpholin-4-ylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c8-4-1-7-2-5-9-6-3-7/h8H,1-6H2/i1D2,4D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKFDCBRMNNSAAW-RUKOHJPDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])O)N1CCOCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30662135
Record name 2-(Morpholin-4-yl)(~2~H_4_)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30662135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185052-90-7
Record name 2-(Morpholin-4-yl)(~2~H_4_)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30662135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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